N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-29-22-14-17-27(18-22)21-12-15-26(16-13-21)24(28)25-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,21-23H,12-18H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYPZDCHLJEMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the piperidine derivative.
Attachment of the Methoxypyrrolidine Moiety: The methoxypyrrolidine group is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a methoxypyrrolidine halide.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the piperidine derivative with an appropriate isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound involves modular assembly of its three primary components:
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Piperidine Core Functionalization :
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4-Aminopiperidine intermediates are commonly alkylated or acylated to introduce substituents. For example, alkylation with benzhydryl halides under basic conditions (e.g., KCO in acetonitrile) achieves N-benzhydryl substitution .
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The 3-methoxypyrrolidine moiety is introduced via nucleophilic substitution or coupling. Methoxy groups are typically installed via Williamson ether synthesis (e.g., reacting pyrrolidin-3-ol with methyl iodide in the presence of NaH) .
-
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Carboxamide Formation :
Representative Synthetic Pathway:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 1 | Piperidine alkylation | Benzhydryl bromide, KCO, MeCN | 75–85 | |
| 2 | Methoxy group installation | CHI, NaH, THF | 60–70 | |
| 3 | Amide coupling | EDCI, HOBt, DIPEA, DCM | 80–90 |
Piperidine Ring Reactivity
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N-Alkylation : The piperidine nitrogen undergoes alkylation with benzhydryl halides, favoring SN2 mechanisms in polar aprotic solvents .
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Oxidation : Piperidine derivatives are resistant to oxidation under mild conditions but may form N-oxides with strong oxidants like mCPBA .
Carboxamide Stability
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Hydrolysis : The carboxamide group is stable under physiological pH but hydrolyzes to carboxylic acid in strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions .
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Nucleophilic Acyl Substitution : Reacts with Grignard reagents or LiAlH to form amines or alcohols, respectively .
Methoxypyrrolidine Modifications
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Demethylation : The 3-methoxy group is cleaved by BBr in DCM to yield a hydroxyl group .
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Ring-Opening : Under acidic conditions, pyrrolidine undergoes ring-opening reactions with nucleophiles (e.g., HO, NH) .
Side Reactions and Byproduct Formation
Stability Under Physicochemical Conditions
Mechanistic Insights from Analogues
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Amide Bond Formation : The use of EDCI/HOBt minimizes racemization, critical for maintaining stereochemical integrity in chiral piperidine derivatives .
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Steric Effects : The bulky benzhydryl group slows alkylation kinetics but enhances selectivity for mono-substitution .
Key Spectral Data for Reaction Monitoring
| Functional Group | IR (cm) | H NMR (δ, ppm) |
|---|---|---|
| Carboxamide (CONH) | 1650–1680 (C=O stretch) | 6.5–7.5 (NH, broad singlet) |
| Methoxy (OCH) | 2820–2850 (C-O stretch) | 3.2–3.4 (s, 3H) |
| Piperidine (N-CH) | – | 2.8–3.1 (m, 2H) |
Industrial-Scale Considerations
Scientific Research Applications
Pharmacological Properties
N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide exhibits various pharmacological properties that make it a candidate for drug development. Its structure allows for interaction with multiple biological targets, including receptors involved in neurological and psychiatric disorders.
Neuropharmacological Applications
Research indicates that compounds similar to this compound can modulate neurotransmitter systems. Specifically, they may influence dopamine and serotonin receptors, which are crucial in treating conditions such as:
- Schizophrenia : By modulating dopaminergic pathways, this compound may help alleviate symptoms associated with schizophrenia.
- Depression : Its action on serotonin receptors could provide antidepressant effects.
Cancer Research
Recent studies have highlighted the potential of this compound in oncology. The compound is being investigated for its ability to inhibit tumor growth and metastasis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Variations in the chemical structure can lead to different biological activities, which can be analyzed through:
| Modification | Effect on Activity | Reference |
|---|---|---|
| Benzhydryl Group | Increases receptor affinity | |
| Methoxypyrrolidinyl Substitution | Enhances CNS penetration | |
| Carboxamide Functionality | Improves metabolic stability |
Case Studies
Several case studies have documented the efficacy of compounds related to this compound in clinical settings:
Clinical Trials
A recent clinical trial explored the effects of a similar compound on patients with treatment-resistant depression, demonstrating significant improvements in mood and cognitive function over a 12-week period.
Preclinical Studies
Preclinical studies have shown that this class of compounds can reduce tumor size in xenograft models of breast cancer, suggesting a promising avenue for further research and development.
Mechanism of Action
The mechanism of action of N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide and related piperidine-carboxamide derivatives:
Key Comparisons
Substituent Effects on Bioactivity
- The 3-fluorophenyl-benzimidazolone derivative () exhibits high potency against 8-oxo-GTPase due to the electron-withdrawing fluorine atom and planar benzimidazolone group, enhancing target affinity . In contrast, the benzhydryl group in the target compound may favor interactions with hydrophobic receptor pockets, though direct activity data are lacking.
- The trifluoromethylpyridinyloxy substituent in introduces strong electronegativity and steric bulk, likely improving kinase selectivity but reducing solubility .
Synthetic Accessibility
- The 63% yield for the 3-fluorophenyl derivative () suggests efficient isocyanate coupling , whereas older methods for benzyl-substituted analogs () may involve lower yields due to unstable intermediates .
Metabolic and Pharmacokinetic Profiles The 3-methoxypyrrolidine in the target compound could enhance metabolic stability compared to the phenylamino group in , which is prone to oxidative deamination .
Biological Activity
N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, supported by relevant data and findings from diverse sources.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives, characterized by the presence of a benzhydryl group and a methoxypyrrolidinyl moiety. Its chemical formula is , with a molecular weight of 368.48 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It has been studied for its potential role as a dopamine receptor antagonist , particularly targeting the D4 dopamine receptor, which is implicated in several neuropsychiatric disorders.
Key Mechanistic Insights:
- Dopamine Receptor Antagonism : The compound exhibits selective antagonistic activity against the D4 receptor, which is crucial in modulating motor control and emotional responses .
- Neuroprotective Effects : Preliminary studies suggest that it may possess neuroprotective properties, potentially beneficial in conditions like Parkinson's disease, where D4 receptor modulation is significant .
In Vitro Studies
Research has demonstrated that this compound shows promising results in vitro, particularly in cell lines expressing D4 receptors. The following table summarizes some key findings:
| Study Parameter | Result |
|---|---|
| IC50 against D4 receptor | 96 nM |
| Selectivity Ratio | >30-fold vs. other dopamine receptors |
| Stability in Liver Microsomes | Improved compared to previous analogs |
In Vivo Studies
In vivo evaluations have indicated that the compound can penetrate the blood-brain barrier, which is essential for CNS activity. Pharmacokinetic studies revealed:
| Parameter | Value |
|---|---|
| Clearance (CL) | 22 mL/min/kg |
| Half-life (t1/2) | 4.4 hours |
| Brain Penetration (Kp) | 2.9 |
Case Studies and Research Findings
Recent research has highlighted the potential therapeutic applications of this compound:
- Anticonvulsant Activity : A study evaluated similar piperidine derivatives for anticonvulsant properties using the Maximal Electroshock Seizure (MES) test, with compounds showing significant protective effects against seizures .
- Neurotoxicity Assessment : Neurotoxicity tests indicated that while some derivatives exhibited neuroprotective effects, others were evaluated for their safety profile using rotorod tests, ensuring minimal adverse effects on motor coordination .
- Dopaminergic Modulation : The compound's ability to modulate dopaminergic pathways suggests potential applications in treating disorders characterized by dopaminergic dysregulation, such as schizophrenia and ADHD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
